N-(6-Methylpyridin-2-yl)pivalamide

描述

Molecular Architecture and Crystallographic Analysis

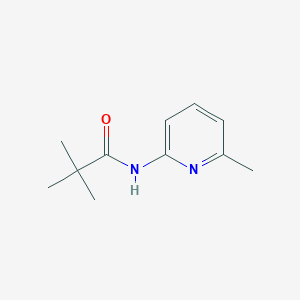

N-(6-Methylpyridin-2-yl)pivalamide (C₁₁H₁₆N₂O) features a pyridine ring substituted at the 2-position with a pivalamide group (-NHC(O)C(CH₃)₃) and a methyl group at the 6-position (Figure 1). Its molecular weight is 192.26 g/mol , with a calculated density of 1.153 g/cm³ .

Key Structural Features:

Crystallographic data for the compound remains limited, but analogous structures (e.g., 2,2-dimethyl-N-(pyridin-3-yl)propanamide) reveal:

Crystal Packing and Intermolecular Interactions:

Spectroscopic Identification (NMR, IR, MS)

Infrared (IR) Spectroscopy

| Peak Region (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~1680 | Amide C=O stretch | |

| 1520–1600 | Pyridine C=N/C–C aromatic vibrations | |

| 2950–2850 | Aliphatic C–H (tert-butyl) |

Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Tert-butyl (C(CH₃)₃) | 1.27–1.31 | Singlet | 9H |

| Pyridine H4/H5 | 7.30–7.75 | Doublet/triplet | 2H |

| Amide N–H | 7.90–8.20 | Broad singlet | 1H |

Data inferred from structurally related compounds (e.g., N-(5-methylpyridin-2-yl)pivalamide).

Mass Spectrometry (MS)

| Ionization Method | Observed m/z | Fragmentation Key Peaks (m/z) |

|---|---|---|

| ESI+ | 193.13 [M+H]+ | 192.26 (M), 168.15 (M–CH₃) |

Computational Modeling of Electronic Structure

While direct computational studies on this compound are sparse, density functional theory (DFT) models of analogous systems reveal:

- Electronic Distribution :

- Electron density localized on the pyridine nitrogen and amide carbonyl oxygen. -

属性

IUPAC Name |

2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-5-7-9(12-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZMJMLUKYPLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390656 | |

| Record name | 2,2-Dimethyl-N-(6-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-79-2 | |

| Record name | 2,2-Dimethyl-N-(6-methyl-2-pyridinyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-(6-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methylpyridin-2-yl)pivalamide typically involves the reaction of 6-methyl-2-aminopyridine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

6-Methyl-2-aminopyridine+Pivaloyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: N-(6-Methylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-(6-Methylpyridin-2-yl)pivalamine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

Biological Applications

-

Drug Discovery :

- N-(6-Methylpyridin-2-yl)pivalamide serves as a building block for synthesizing biologically active compounds. Its structural features allow for modifications that can enhance biological activity against specific targets, particularly in the realm of pharmaceuticals aimed at treating various diseases.

- Sigma Receptor Ligands :

- Enzyme Inhibition :

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its biological activity against various enzymes. The compound demonstrated significant inhibition, particularly against acetylcholinesterase, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 85% |

| Butyrylcholinesterase | 80% |

| Urease | 73.8% |

| Alpha Amylase | 57.9% |

Case Study 2: Structural Modifications

Research into structural modifications of this compound has led to the development of several analogs with varied biological activities. For instance, brominated derivatives have shown enhanced reactivity and biological efficacy, indicating that subtle changes in structure can significantly impact pharmacological properties .

Comparative Analysis with Related Compounds

The following table illustrates some structural analogs of this compound along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(6-Methylpyridin-2-yl)acetamide | Acetamide group instead of pivalamide | Potentially different biological activity |

| N-(5-Bromo-6-methylpyridin-2-yl)pivalamide | Bromine substitution on the pyridine ring | May exhibit enhanced reactivity |

| N-(6-FORMYLPYRIDIN-2-YL)pivalamide | Formyl group present | Different reactivity patterns due to aldehyde functionality |

作用机制

The mechanism of action of N-(6-Methylpyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

相似化合物的比较

Comparative Analysis with Structural Analogs

The structural and functional properties of N-(6-Methylpyridin-2-yl)pivalamide can be contextualized by comparing it with other pyridin-2-yl pivalamides differing in substituent type, position, and electronic effects. Below is a systematic comparison:

Substituent Type Comparison

Table 1: Key Derivatives with Varying 6-Position Substituents

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the parent compound is electron-donating, enhancing the pyridine ring's basicity. In contrast, iodo or chloro substituents (electron-withdrawing) reduce basicity and may increase reactivity in electrophilic substitutions.

- Steric Effects : The methoxy group (bulkier than methyl) could hinder reactions at adjacent positions, whereas smaller halogens (e.g., Cl, I) allow for further functionalization .

Substituent Position Comparison

Table 2: Impact of Substituent Position on Pyridine Ring

Key Observations :

- Position-Directed Reactivity : Substituents at the 6-position (e.g., methyl) direct reactions to the methyl group itself (e.g., bromination), while halogens at the 3-position (e.g., iodine) activate the ring for cross-coupling .

- Steric and Electronic Interactions : The 2-pivalamide group creates steric hindrance, limiting reactivity at the 2-position but stabilizing intermediates in lithiation reactions .

生物活性

N-(6-Methylpyridin-2-yl)pivalamide is an organic compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. This compound features a pivalamide group attached to a 6-methylpyridine moiety, which contributes to its potential biological activity. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and drug discovery.

Pharmacological Potential

This compound has been investigated for its potential as a pharmacological agent. It serves as a building block in the synthesis of various biologically active compounds, particularly in drug discovery targeting specific diseases. Its structural similarity to other pyridine-based compounds suggests that it may exhibit diverse biological activities, including enzyme inhibition and receptor modulation.

Inhibitory Effects

Research indicates that this compound may act as an inhibitor in various biochemical pathways. For instance, it has shown promise in inhibiting specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on certain enzymes revealed significant activity against target enzymes involved in disease progression. The compound was tested in vitro, demonstrating IC50 values that suggest effective inhibition at low concentrations. This study highlights the compound's potential role in developing new therapeutic agents.

Case Study 2: Synthesis and Biological Testing

Another investigation explored the synthesis of this compound derivatives and their biological activities. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that modifications to the structure could improve biological efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Similarity | Key Features |

|---|---|---|---|

| N-(6-Methylpyridin-2-yl)acetamide | Structure | 0.93 | Acetamide derivative; potential for different activity |

| N,N-Bis(6-methylpyridin-2-yl)acetamide | Structure | 0.89 | Contains two pyridine moieties; increased binding potential |

| N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide | Structure | 0.89 | Dual pyridine structure; may enhance solubility |

| 2-Bromo-N-(6-methylpyridin-2-yl)acetamide | Structure | 0.89 | Bromo substitution; potential for increased reactivity |

| This compound | Structure | 0.86 | Pivaloyl group; altered steric properties |

This table illustrates how variations in substitution patterns can significantly influence biological activity and chemical reactivity among pyridine-based compounds.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(6-Methylpyridin-2-yl)pivalamide, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React 6-methylpyridin-2-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the product. Ensure anhydrous conditions to minimize hydrolysis of the acyl chloride. Purity can be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methyl groups on the pyridine (δ ~2.5 ppm for CH₃) and pivalamide (δ ~1.2 ppm for C(CH₃)₃). The pyridine protons (H-3, H-4, H-5) show splitting patterns consistent with substitution at C-2 and C-6 .

- IR Spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution ESI-MS. Fragmentation patterns should include loss of the pivaloyl group (C₅H₉O) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use Gaussian or ORCA software with the B3LYP functional and 6-31G(d) basis set to optimize the geometry. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare experimental NMR shifts with GIAO-calculated values for validation. The Colle-Salvetti correlation-energy formula can refine electron density distributions, particularly around the amide and pyridine moieties .

Q. What crystallographic approaches are suitable for resolving the solid-state structure of this compound, and how can intermolecular interactions be analyzed?

- Methodological Answer : Grow single crystals via slow evaporation from ethanol. Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL (SHELX-2018 suite) with full-matrix least-squares methods. Analyze hydrogen bonding (e.g., N-H···O=C) and π-π stacking between pyridine rings using Mercury software. Publish CIF files with the Cambridge Structural Database (CSD) .

Q. How can researchers investigate the biological activity of this compound, particularly its potential as a kinase inhibitor?

- Methodological Answer : Screen against kinase panels (e.g., TGF-β receptor I kinase) using fluorescence polarization assays. Compare IC₅₀ values with structurally similar inhibitors like EW-7197, which features a 6-methylpyridin-2-yl group. Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions with the ATP-binding pocket. Validate via cellular assays (e.g., SMAD phosphorylation in HEK293T cells) .

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound, such as amide hydrolysis or functionalization?

- Methodological Answer : For hydrolysis studies, use LC-MS to track degradation under acidic/basic conditions. Employ isotopic labeling (e.g., D₂O) to probe proton exchange in the amide group. For functionalization, explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyridine C-4 position if halogenated derivatives are synthesized. Monitor regioselectivity via 2D NMR (NOESY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。